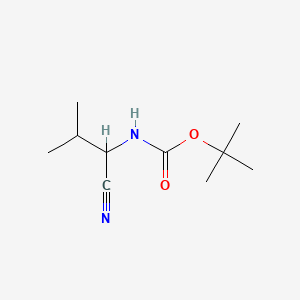

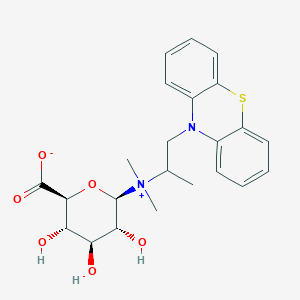

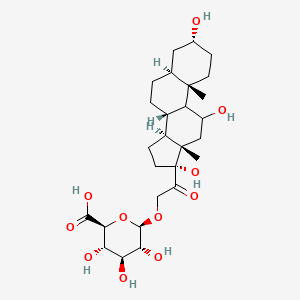

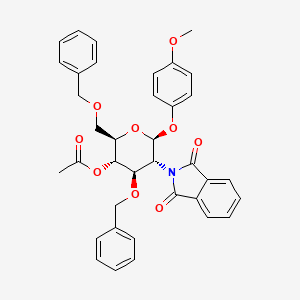

4-Methoxyphenyl 4-O-Acetyl-3,6-di-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves intricate steps, including reactions like the coupling of donor and acceptor molecules under specific conditions. For example, the synthesis of a related compound, p-Methoxyphenyl 3-O-allyl-2-O-benzoyl-4,6-O-benzylidene-α-D-galactopyranosyl-(1→4)-6-O-acetyl-2,3-di-O-benzoyl-β-D-glucopyranoside, was achieved through the coupling of isopropyl 3-O-allyl-2-O-benzoyl-4,6-O-benzylidene-1-thio-β-D-galactopyranoside with an acceptor molecule, resulting in the exclusive formation of the α-linkage product in satisfactory yield (Jin, 2008).

Molecular Structure Analysis

The molecular structure of similar compounds can be intricate, with specific spatial arrangements contributing to their chemical reactivity. For instance, p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside was found to crystallize in the hexagonal space group, with an intermolecular hydrogen bond of the amido hydrogen to the carbonyl oxygen of the acetamido group in another molecule, which is critical for understanding the compound's chemical behavior and reactivity (Analytical Sciences: X-ray Structure Analysis Online, 2006).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are significantly influenced by their functional groups and molecular structure. For example, regioselective benzylation of p-methoxyphenyl 2-deoxy-2-phthalimido-β-D-glucopyranoside with benzyl bromide under basic conditions leads to various benzylated products, demonstrating the compound's reactivity towards nucleophilic substitution reactions (Robina et al., 1996).

Wissenschaftliche Forschungsanwendungen

Overview

4-Methoxyphenyl 4-O-Acetyl-3,6-di-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside is a compound of significant interest in the field of chemistry and pharmaceutical research due to its complex structure and potential applications. Although specific studies directly mentioning this compound were not found, insights can be drawn from research on similar methoxyphenol derivatives and their pharmacological activities. Methoxyphenols, including compounds with similar structural features, are known for their wide range of pharmacological properties, which have been explored in various scientific studies.

Pharmacological Activities of Methoxyphenols

Methoxyphenols, such as those derived from lignin pyrolysis, are investigated for their potential as biomarkers in biomass burning and their atmospheric reactivity. These compounds exhibit significant pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor properties. Studies suggest that methoxyphenols could play a role in the development of new therapeutic agents due to their biological activities and the potential for chemical modifications to enhance these properties.

For instance, atmospheric reactivity studies of methoxyphenols highlight their importance in environmental science, indicating their interactions with pollutants and potential health impacts. Such research underscores the necessity of understanding these compounds' behaviors and effects both in natural ecosystems and in relation to human health (Liu, Chen, & Chen, 2022).

Furthermore, the pharmacological significance of methoxyphenol derivatives, such as paeonol and its derivatives, showcases a broad spectrum of biological activities. These include antimicrobial, anti-inflammatory, and antipyretic analgesic effects. Such derivatives have been the focus of extensive research, aiming to understand their mechanisms of action and potential therapeutic applications (Wang et al., 2020).

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-(1,3-dioxoisoindol-2-yl)-6-(4-methoxyphenoxy)-4-phenylmethoxy-2-(phenylmethoxymethyl)oxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H35NO9/c1-24(39)45-33-31(23-43-21-25-11-5-3-6-12-25)47-37(46-28-19-17-27(42-2)18-20-28)32(34(33)44-22-26-13-7-4-8-14-26)38-35(40)29-15-9-10-16-30(29)36(38)41/h3-20,31-34,37H,21-23H2,1-2H3/t31-,32-,33-,34-,37-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZTMIUALKXAHCQ-LEWWELECSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC(C(C1OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)OC5=CC=C(C=C5)OC)COCC6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)OC5=CC=C(C=C5)OC)COCC6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H35NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

637.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxyphenyl 4-O-Acetyl-3,6-di-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.